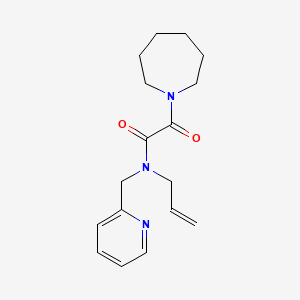![molecular formula C22H26N4O2S B5395114 N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide, also known as TMB-PS, is a synthetic compound that has been widely used in scientific research. TMB-PS is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
Mecanismo De Acción
N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide inhibits PTP activity by binding to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to altered cellular signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis. N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. However, the effects of N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide on cellular processes can be complex and context-dependent, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide is its selectivity for PTPs, which allows for the specific inhibition of these enzymes without affecting other cellular processes. N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide is also relatively stable and can be easily synthesized in large quantities. However, N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in vivo. Additionally, N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide can have off-target effects on other enzymes, and its use in cell culture experiments can be limited by its cytotoxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another direction is the study of N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide in animal models of disease to better understand its effects in vivo. Additionally, the use of N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide in combination with other drugs or therapies may enhance its effectiveness in treating various diseases. Overall, N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has the potential to be a valuable tool for studying the role of PTPs in disease development and for the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide involves several chemical reactions, starting with the condensation of phthalic anhydride and piperidine to form 4-(1-piperidinyl)phthalic anhydride. This intermediate is then reacted with 3-methyl-4-nitrobenzenesulfonamide to form 5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide. Finally, the product is treated with trimethylamine to obtain the desired compound, N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of PTPs in cellular signaling pathways. PTPs are known to play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide has been shown to selectively inhibit PTP activity, making it a valuable tool for studying the role of PTPs in disease development and progression.
Propiedades
IUPAC Name |
N,N,2-trimethyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16-11-12-17(15-20(16)29(27,28)25(2)3)21-18-9-5-6-10-19(18)22(24-23-21)26-13-7-4-8-14-26/h5-6,9-12,15H,4,7-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNMVRYFIMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-6-isobutylpyrimidin-2-amine](/img/structure/B5395035.png)
![3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5395042.png)
![3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5395048.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395055.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395062.png)
![7-{4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5395066.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N-(2,4-dimethylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395117.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)
![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
